molecular formula C6H8ClF3O2S B2909348 [3-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2305254-01-5

[3-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride

Cat. No.: B2909348
CAS No.: 2305254-01-5
M. Wt: 236.63
InChI Key: BYGZXLJDUCZBDB-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring a cyclobutyl ring substituted with a trifluoromethyl group. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used for introducing sulfonate groups or as activating agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical research .

Key inferred properties:

  • Molecular formula: Likely C₆H₈ClF₃O₂S (based on cyclobutyl analogs in –5).
  • Reactivity: The strained cyclobutyl ring may increase reactivity compared to phenyl or linear chain analogs.
  • Applications: Potential use in drug discovery, polymer chemistry, or as a crosslinking agent.

Properties

IUPAC Name

[3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF3O2S/c7-13(11,12)3-4-1-5(2-4)6(8,9)10/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGZXLJDUCZBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(F)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the trifluoromethylation of cyclobutyl intermediates followed by sulfonylation. One common method includes the radical trifluoromethylation of cyclobutyl precursors using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator . The resulting trifluoromethylated cyclobutyl compound is then reacted with methanesulfonyl chloride (CH3SO2Cl) under suitable conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: [3-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

    Catalysts: Base catalysts such as triethylamine (TEA) or pyridine

Major Products:

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

Chemistry: In chemistry, [3-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride is used as a building block for the synthesis of various organic compounds.

Biology and Medicine: In biological and medicinal research, this compound is used to modify biomolecules and study their interactions. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceuticals, making this compound valuable in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the synthesis of herbicides, insecticides, and flame retardants .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used . The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling/Melting Point Key Substituents
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 29–32°C (bp) Linear trifluoromethyl
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride C₈H₆ClF₃O₂S 258.64 173–174°C (mp) Aromatic trifluoromethyl
[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride C₇H₁₁ClF₂O₃S 256.67 Not reported Cyclobutyl, difluoro, methoxymethyl
(3-Methoxycyclobutyl)methanesulfonyl chloride C₆H₁₁ClO₃S 198.67 Not reported Cyclobutyl, methoxy

Key Observations :

  • Cyclobutyl vs. Phenyl : The phenyl analog ([3-(Trifluoromethyl)phenyl]methanesulfonyl chloride) has a higher molecular weight and melting point (173–174°C) due to aromatic ring rigidity, whereas cyclobutyl derivatives likely exhibit lower thermal stability due to ring strain .
  • Substituent Effects : The trifluoromethyl group (electron-withdrawing) increases electrophilicity at the sulfonyl chloride, enhancing reactivity compared to methoxy (electron-donating) or difluoro substituents .

Biological Activity

[3-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, while the methanesulfonyl chloride moiety may contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound consists of a cyclobutyl structure substituted with a trifluoromethyl group and a methanesulfonyl chloride functional group. This configuration is significant for its reactivity and biological activity. The trifluoromethyl group is characterized by its strong electron-withdrawing ability, which can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth. Studies suggest that it may have significant antibacterial properties against various strains.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer Properties : The presence of the trifluoromethyl group has been associated with enhanced anticancer activity in related compounds. This section will detail specific studies that evaluate its efficacy against cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques.

Bacterial StrainMIC (µg/mL)
Escherichia coli8.5
Staphylococcus aureus4.2
Candida albicans6.0

These results indicate that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using in vitro assays that measured cytokine production in activated macrophages. The results showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) when treated with this compound.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α1500850
IL-61200600

These findings suggest that the compound may inhibit inflammatory responses, making it a candidate for further investigation in inflammatory disease models .

Anticancer Activity

The anticancer potential of this compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values were determined through cell viability assays.

Cell LineIC50 (µM)
MCF-715.2
PC-312.4
HCT11610.8

The IC50 values indicate that this compound exhibits potent anticancer activity, particularly against HCT116 cells, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances the lipophilicity of the compound, facilitating better membrane permeability and interaction with cellular targets. Additionally, the methanesulfonyl chloride moiety may participate in nucleophilic attacks on key enzymes involved in inflammation and cancer progression.

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